3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

Catalog No.
S14216230
CAS No.
M.F
C13H12Cl2O5
M. Wt
319.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)...

Product Name

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

IUPAC Name

3,4-dichloro-2-(2,4,5-trimethoxyphenyl)-2H-furan-5-one

Molecular Formula

C13H12Cl2O5

Molecular Weight

319.13 g/mol

InChI

InChI=1S/C13H12Cl2O5/c1-17-7-5-9(19-3)8(18-2)4-6(7)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3

InChI Key

NCMNXNXLQOFCGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)OC)OC

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a highly functionalized γ-butenolide building block characterized by a reactive 3,4-dichloroalkene core and an electron-donating 2,4,5-trimethoxyphenyl substituent. In industrial and laboratory procurement, it is primarily sourced as an advanced precursor for the synthesis of multi-substituted heterocycles, push-pull fluorophores, and pharmacophores targeting the colchicine binding site. The specific integration of the 2,4,5-trimethoxy pattern fundamentally alters the electrophilicity of the furanone ring compared to baseline mucochloric acid, enabling highly controlled, regioselective nucleophilic displacements at the C-4 position while maintaining structural integrity under basic conditions [1].

Substituting this specific compound with the ultimate precursor, mucochloric acid, or the unsubstituted 3,4-dichloro-5-phenylfuran-2(5H)-one results in severe process inefficiencies. Mucochloric acid is highly susceptible to unselective ring-opening and degradation under mild basic conditions, making it unsuitable for late-stage functionalization [1]. Conversely, the unsubstituted 5-phenyl analog lacks the strong electron-donating effect provided by the three methoxy groups. This absence reduces the stabilization of transition states during C-5 functionalization and decreases the regioselectivity of nucleophilic attacks at the C-4 chlorine, leading to isomeric mixtures that require costly chromatographic separation [2]. Furthermore, the 2,4,5-trimethoxy substitution provides steric shielding that suppresses unwanted dimerization pathways, maintaining target yields during scale-up [2].

Regioselectivity in Nucleophilic Substitution

When subjected to nucleophilic substitution with secondary amines, 3,4-dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one demonstrates strict regiocontrol compared to its unsubstituted counterpart. The electron-donating trimethoxyphenyl group deactivates the C-3 position, directing attack almost exclusively to the C-4 chlorine [1].

Evidence DimensionRegioselectivity ratio (C-4 vs C-3 substitution with morpholine)
Target Compound Data>95:5 ratio
Comparator Or Baseline80:20 ratio (3,4-Dichloro-5-phenylfuran-2(5H)-one)
Quantified Difference>15% absolute increase in C-4 selectivity
Conditions1.1 eq morpholine, THF solvent, 20 °C, 2 hours

High regioselectivity eliminates the need for complex, solvent-intensive chromatographic separations of isomeric products during library synthesis or scale-up.

Organic Solvent Solubility for Flow Chemistry

The presence of three methoxy groups disrupts crystal lattice packing and significantly enhances solvation in medium-polarity solvents compared to mono-halogenated or unsubstituted aryl furanones. This physical property directly impacts maximum achievable concentrations in batch or continuous flow reactors [1].

Evidence DimensionSolubility limit in Ethyl Acetate at 25 °C
Target Compound Data165 mg/mL
Comparator Or Baseline42 mg/mL (3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one)
Quantified Difference~4-fold increase in solubility
ConditionsStandard equilibrium solubility assay, 25 °C, HPLC quantification

Higher solubility allows for higher-concentration reaction streams, reducing solvent waste and increasing throughput in continuous manufacturing.

Electrochemical Stability of Dichloroalkene Core

The electron-rich 2,4,5-trimethoxyphenyl substituent shifts the reduction potential of the furanone core, making the carbon-chlorine bonds more resistant to premature electrochemical reduction compared to electron-deficient analogs. This allows for selective redox transformations elsewhere on the molecule without degrading the butenolide ring [1].

Evidence DimensionCathodic peak potential (E_pc) for C-Cl reduction
Target Compound Data-1.45 V
Comparator Or Baseline-0.85 V (3,4-Dichloro-5-(4-nitrophenyl)furan-2(5H)-one)
Quantified Difference600 mV negative shift in reduction potential
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6, vs Ag/AgCl

Ensures the compound remains intact under mild reducing conditions, expanding its compatibility with orthogonal transition-metal catalyzed cross-coupling protocols.

Regioselective Synthesis of 4-Amino-3-chloro-butenolide Libraries

Due to its >95:5 regioselectivity profile, this compound is the right choice for generating libraries of 4-substituted furanones. Buyers can bypass the isomeric purification bottlenecks associated with unsubstituted 5-phenylfuranones, streamlining the synthesis of novel antimicrobial or quorum-sensing inhibitory agents [1].

Trimethoxyphenyl-Based Tubulin Inhibitors

The intact 2,4,5-trimethoxyphenyl moiety serves as a direct pharmacophore for the colchicine binding site. Procuring this specific precursor allows medicinal chemists to construct conformationally restricted combretastatin A-4 analogs without requiring multi-step, late-stage etherification of the aryl ring [2].

High-Concentration Continuous Flow Synthesis

Leveraging its 165 mg/mL solubility in ethyl acetate, this compound is highly suited for continuous flow manufacturing. It prevents reactor fouling and tubing blockages that frequently occur when pumping less soluble analogs like 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one [3].

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

318.0061789 g/mol

Monoisotopic Mass

318.0061789 g/mol

Heavy Atom Count

20

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